N-Acetylcochinol-O-phosphate
Overview
Description
ZD-6126 is a novel vascular-targeting agent that has been developed for its tubulin-binding properties and its ability to induce vascular damage in tumors. It is a phosphate prodrug of the tubulin-binding agent N-acetylcolchinol (ZD-6126 phenol) that inhibits microtubule polymerization . This compound has shown promising results in preclinical studies for the treatment of solid tumors by selectively disrupting the cytoskeleton of endothelial cells in tumors .
Preparation Methods
The synthesis of ZD-6126 involves the preparation of a water-soluble phosphate prodrug of N-acetylcolchinol . The synthetic route typically includes the following steps:
Synthesis of N-acetylcolchinol: This involves the acetylation of colchicine to produce N-acetylcolchinol.
Phosphorylation: The N-acetylcolchinol is then phosphorylated to produce the phosphate prodrug, ZD-6126.
Industrial production methods for ZD-6126 would likely involve large-scale synthesis using similar reaction conditions, with optimization for yield and purity.
Chemical Reactions Analysis
ZD-6126 undergoes several types of chemical reactions, primarily involving its tubulin-binding properties:
Tubulin Binding: ZD-6126 binds to tubulin, inhibiting microtubule polymerization.
Vascular Disruption: The compound selectively disrupts the cytoskeleton of endothelial cells in tumors, leading to vascular damage and tumor necrosis.
Common reagents and conditions used in these reactions include the use of colchicine as a starting material and acetylation and phosphorylation reagents for the synthesis of N-acetylcolchinol and ZD-6126, respectively .
Scientific Research Applications
ZD-6126 has several scientific research applications, particularly in the field of oncology:
Cancer Treatment: ZD-6126 has been studied for its potential to treat solid tumors by selectively targeting and disrupting tumor vasculature
Combination Therapy: Research has shown that ZD-6126 can enhance the effects of other cancer treatments, such as radiation therapy and epidermal growth factor receptor tyrosine kinase inhibitors.
Tumor Metastasis: Studies have investigated the effects of ZD-6126 on tumor metastasis, particularly in lung cancer models.
Mechanism of Action
ZD-6126 exerts its effects by binding to tubulin and inhibiting microtubule polymerization . This leads to the disruption of the cytoskeleton of endothelial cells in tumors, causing vascular damage and tumor necrosis . The molecular targets of ZD-6126 include tubulin and the endothelial cells of tumor vasculature .
Comparison with Similar Compounds
ZD-6126 is unique in its ability to selectively target and disrupt tumor vasculature. Similar compounds include:
ZD1839 (Gefitinib): An epidermal growth factor receptor tyrosine kinase inhibitor that has been studied in combination with ZD-6126 for enhanced antitumor effects.
Other Tubulin-Binding Agents: Compounds such as paclitaxel and vincristine also target tubulin but have different mechanisms of action and therapeutic applications.
ZD-6126 stands out due to its specific vascular-targeting properties and its potential for use in combination therapies to enhance the effectiveness of other cancer treatments .
Properties
IUPAC Name |
[(8S)-8-acetamido-13,14,15-trimethoxy-5-tricyclo[9.4.0.02,7]pentadeca-1(15),2(7),3,5,11,13-hexaenyl] dihydrogen phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24NO8P/c1-11(22)21-16-8-5-12-9-17(26-2)19(27-3)20(28-4)18(12)14-7-6-13(10-15(14)16)29-30(23,24)25/h6-7,9-10,16H,5,8H2,1-4H3,(H,21,22)(H2,23,24,25)/t16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGBMEXLBFDAOGL-INIZCTEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCC2=CC(=C(C(=C2C3=C1C=C(C=C3)OP(=O)(O)O)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=C1C=C(C=C3)OP(=O)(O)O)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24NO8P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20944593 | |
Record name | N-Acetylcolchinol phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20944593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
219923-05-4 | |
Record name | N-Acetylcolchinol phosphate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=219923-05-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Acetylcochinol-O-phosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0219923054 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ZD-6126 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11872 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | N-Acetylcolchinol phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20944593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ZD-6126 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GBO3S6M9W7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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